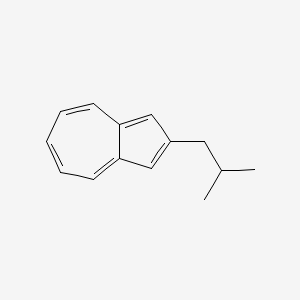

2-(2-Methylpropyl)azulene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methylpropyl)azulene is an aromatic hydrocarbon with a unique chemical structure. It consists of a fused five-membered ring and a seven-membered ring, making it a nonalternant and nonbenzenoid compound. This structure gives it distinct physicochemical properties, including a deep blue color and a significant dipole moment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene derivatives, including 2-(2-Methylpropyl)azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Another method involves the ring opening of pyridine followed by annellation of the seven-membered ring using secondary amines such as pyrrolidine .

Industrial Production Methods

Industrial production of azulene derivatives typically involves scalable synthetic methods that ensure high yields and purity. Continuous steam distillation and extraction are commonly used for workup to isolate the desired azulene compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)azulene undergoes various chemical reactions, including:

Electrophilic Substitution: The electron-rich positions (1, 3, 5, and 7) of the azulene ring readily react with electrophilic reagents.

Nucleophilic Addition: The electron-deficient positions (2, 4, 6, and 8) of the azulene ring are prone to nucleophilic addition reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of azulene derivatives include electrophiles such as halogens and nucleophiles such as Grignard reagents. Reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield halogenated azulene derivatives, while nucleophilic addition reactions can produce various substituted azulenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)azulene involves interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, azulene derivatives may interact with other molecular targets and pathways, contributing to their diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.

Chamazulene: Known for its anti-inflammatory and antiallergic effects.

1-Azaazulene:

Uniqueness

2-(2-Methylpropyl)azulene is unique due to its specific substitution pattern, which may influence its reactivity and biological activities. Its distinct structure and properties make it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(2-Methylpropyl)azulene is a compound derived from azulene, a bicyclic hydrocarbon known for its vibrant blue color and unique chemical properties. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this compound, supported by data tables and research findings.

- CAS Number : 819884-05-4

- Molecular Formula : C13H16

- Molecular Weight : 184.27 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that azulene derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various azulene compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (μg/mL) | Control (Neomycin) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 64 | 16 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The results suggest that the compound may modulate inflammatory pathways, making it a candidate for further therapeutic exploration.

Anticancer Properties

Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. A notable study employed the MTT assay to evaluate cell viability in the presence of the compound:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest, although the specific molecular mechanisms remain under investigation.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells. This interaction may involve:

- Inhibition of specific enzymes related to inflammation and cancer progression.

- Modulation of signal transduction pathways that regulate cell proliferation and apoptosis.

- Interaction with cellular membranes, potentially altering membrane fluidity and function.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on the antimicrobial efficacy of azulene derivatives, including this compound. The study utilized agar diffusion methods to assess inhibition zones against selected bacterial strains.

- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound resulted in reduced edema and inflammatory markers in conditions mimicking arthritis.

- Cancer Cell Line Analysis : A series of experiments involving different cancer cell lines provided insights into the selective cytotoxicity of the compound, highlighting its potential for targeted cancer therapy.

Properties

CAS No. |

819884-05-4 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)azulene |

InChI |

InChI=1S/C14H16/c1-11(2)8-12-9-13-6-4-3-5-7-14(13)10-12/h3-7,9-11H,8H2,1-2H3 |

InChI Key |

DZCNBZDNTITKRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=CC2=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.